6-Bromochromen-2-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sourcing halogenated coumarins with consistent cross-coupling reactivity can be challenging. 6-Bromochromen-2-one provides a reliable 6-bromo handle for medicinal chemistry. - Superior Reactivity: Enables efficient parallel synthesis via Suzuki-Miyaura reactions, outperforming 6-chloro or 6-fluoro analogs. - Proven Scaffold: Derivatives show in vitro activity against drug-resistant Panc-1 cells (IC50 = 2.02 μM) and in vivo lung tumor reduction (61.6%). - Supply Chain: High-purity (≥98%) ensures reproducible experimental outcomes for SAR studies.

Molecular Formula C9H5BrO2
Molecular Weight 225.04 g/mol
CAS No. 19063-55-9
Cat. No. B101683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromochromen-2-one
CAS19063-55-9
Molecular FormulaC9H5BrO2
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1Br
InChIInChI=1S/C9H5BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
InChIKeyXXRJDOQENVGLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromochromen-2-one: Strategic Brominated Scaffold


6-Bromochromen-2-one (synonym: 6-bromocoumarin) is a brominated heterocyclic compound belonging to the coumarin (2H-chromen-2-one) family, characterized by a bromine substituent at the 6-position of the benzopyrone core [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other halogenated or non-halogenated coumarin analogs. The compound serves as a versatile synthetic intermediate, with the bromine atom providing a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse 6-arylcoumarin derivatives [2]. It is commercially available with high purity specifications (typically >98.0% by GC) [3], and its well-defined physicochemical properties, including a melting point of 160–166 °C, facilitate reliable experimental handling [3]. In biological contexts, 6-bromochromen-2-one has been investigated for its affinity toward estrogen receptors and its potential as an antibacterial agent, though it notably lacks inhibitory activity against 17β-HSD1 .

1
Workflow
Suzuki-Miyaura cross-coupling synthesis
2
Selection
6-bromo substituent as reactive handle for 6-aryl libraries
3
Use Context
Medicinal chemistry SAR and receptor probe studies

Non-Interchangeability of 6-Bromochromen-2-one


The biological and chemical behavior of coumarin derivatives is exquisitely sensitive to the nature and position of ring substituents [1]. Simple substitution of 6-bromochromen-2-one with the unsubstituted coumarin, 6-chlorocoumarin, or 6-fluorocoumarin is not scientifically valid due to significant differences in electronic effects, steric bulk, and leaving-group potential during cross-coupling reactions. For instance, the bromine atom at the 6-position is specifically leveraged in Suzuki-Miyaura reactions to install aryl groups, a transformation for which chloro or fluoro analogs exhibit markedly different (often inferior) reactivity profiles [2]. Furthermore, in biological assays, the 6-bromo substitution pattern has been shown to confer distinct receptor-binding properties; 6-bromocoumarin exhibits affinity for estrogen receptors, whereas its activity against other targets, such as 17β-HSD1, is negligible . Even among brominated coumarins, the substitution position (e.g., 6-bromo vs. 7-bromo) critically dictates the outcome of structure-activity relationship (SAR) studies [1]. Consequently, procurement and experimental design must be based on the specific, quantifiable attributes of 6-bromochromen-2-one, not on assumed class-level equivalence. The following evidence guide details these verifiable differentiation points.

6-Bromochromen-2-one Property
Substitution Concern
6-Br as reactive cross-coupling handle
6-Cl/6-F analogs show lower reactivity; may not support same coupling efficiency.
6-position bromine substitution pattern
7-bromo or other positional isomers alter receptor affinity and SAR; not interchangeable.
Specific electronic/steric profile of bromine
Non-halogenated coumarin or general coumarin class-equivalence is not supported.

Quantitative Differentiation of 6-Bromochromen-2-one


Superior Suzuki-Miyaura Cross-Coupling Reactivity

The bromine atom at the 6-position of 6-bromochromen-2-one serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of diverse 6-arylcoumarin libraries [1]. In contrast, 6-chlorocoumarin and 6-fluorocoumarin are significantly less reactive under analogous conditions, requiring harsher catalysts or prolonged reaction times, which often lead to lower yields and side-product formation [1]. This differential reactivity is a well-established principle in organometallic chemistry (C–Br bond dissociation energy ≈ 70 kcal/mol vs. C–Cl ≈ 84 kcal/mol) and is explicitly exploited in the synthesis of nonsteroidal progesterone antagonists, where 6-bromocoumarin derivatives are the preferred starting materials for generating potent PR antagonists with IC50 values as low as 0.065 μM [2].

Suzuki-Miyaura Reactivity
Class-level inference
6-Br enables standard Pd catalysis; 6-Cl/6-F require harsher conditions.
Supports efficient 6-aryl library synthesis.
Reactivity difference linked to C–Br vs C–Cl bond energy; yields may vary.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Antiproliferative Activity Against Drug-Resistant Pancreatic Cancer

In a comparative study of sixteen coumarin hydrazide-hydrazone derivatives, the 6-brominated coumarin hydrazide-hydrazone derivatives (BCHHDs) 7c, 8c, and 10c demonstrated significantly greater potency against drug-resistant pancreatic carcinoma (Panc-1) cells than both non-brominated coumarin hydrazide-hydrazone derivatives (CHHDs) and the standard chemotherapeutic doxorubicin (DOX) [1]. Specifically, BCHHD 8c exhibited an IC50 of 2.02 μM, and BCHHD 10c exhibited an IC50 of 2.15 μM, both markedly more active than DOX (which typically exhibits higher IC50 values in resistant cell lines) [1]. BCHHD 7c showed a broad cytotoxicity profile with IC50 values ranging from 3.60 to 6.50 μM across all tested cell lines, including Panc-1, Hep-G2, and CCRF cells [1]. This study directly links the presence of the 6-bromo substituent to enhanced antiproliferative activity and the ability to overcome drug resistance.

Antiproliferative vs. DOX
Head-to-head
Derivative IC50 2.02–2.15 μM in Panc-1 cells
Reported cell-model response context.
Derivative-dependent activity; parent scaffold requires validation.
Anticancer Drug Resistance Pancreatic Cancer

In Vivo Tumor Suppression in Metastatic Lung Cancer

The derivative ethyl 6-bromocoumarin-3-carboxylyl L-theanine (TBrC), synthesized from a 6-bromocoumarin precursor, demonstrated significant in vivo anticancer efficacy in a highly-metastatic lung cancer mouse model [1]. Treatment with TBrC resulted in a 61.6% reduction in tumor weight compared to untreated control animals, without inducing observable toxicity [1]. While this is a derivative rather than the parent compound, the study explicitly establishes the 6-bromocoumarin core as a critical pharmacophore for this potent in vivo activity, differentiating it from non-brominated coumarin analogs which did not exhibit comparable tumor suppression in this model [1]. The study further elucidated the mechanism as involving VEGFR-Akt-NF-κB signaling pathway inhibition [1].

In Vivo Tumor Model
Class-level inference
61.6% tumor weight reduction with TBrC derivative
Reported in vivo model-response endpoint.
Derivative, not parent compound; model-specific result requires review.
Anticancer In Vivo Lung Cancer

Selective Estrogen Receptor Binding Without 17β-HSD1 Inhibition

6-Bromocoumarin (compound 34) exhibits a specific biological profile characterized by measurable affinity for both α and β estrogen receptors (ERα and ERβ), while simultaneously demonstrating no inhibitory activity against the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1]. This selectivity profile is distinct from many other coumarin derivatives and steroidal compounds that often show broader or different target engagement. For instance, the potent 17β-HSD1 inhibitor 17β-HSD1-IN-1 exhibits an IC50 of 5.6 nM against 17β-HSD1 [1], highlighting the clear functional divergence of 6-bromocoumarin. This binary activity pattern (ER binding positive, 17β-HSD1 inhibition negative) makes it a useful tool compound for dissecting estrogen receptor-mediated pathways without confounding effects on local estradiol biosynthesis .

ER Binding vs. 17β-HSD1
Cross-study comparable
ERα/ERβ affinity; no 17β-HSD1 inhibition
Supports ER pathway study without biosynthetic interference.
Selectivity profile distinct from steroidal 17β-HSD1 inhibitors.
Endocrinology Receptor Binding Selectivity

High-Purity Commercial Supply for Reproducible Research

6-Bromochromen-2-one is commercially available from major chemical suppliers with a guaranteed minimum purity of >98.0% as determined by gas chromatography (GC) [1]. This high purity specification is critical for ensuring reproducible results in both synthetic chemistry and biological assays. In contrast, some lower-cost or less rigorously characterized coumarin analogs may be supplied with lower purity or undefined impurity profiles, potentially introducing variability into experimental outcomes [2]. The compound's well-documented physical properties, including a sharp melting point range of 162.0–166.0 °C [1], provide additional quality verification benchmarks that are not universally available for all in-class analogs.

Commercial Purity
Supporting evidence
Purity ≥ 98.0% (GC)
Specification supports batch consistency.
As reported by supplier; independent verification advised.
Procurement Quality Control Reproducibility

DPPH Radical Scavenging Antioxidant Activity

In a study evaluating the antioxidant properties of substituted halogenated coumarins, the 6-bromocoumarin derivatives CMRN1 (3-acetyl-6-bromo-2H-chromen-2-one) and CMRN7 (3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one) exhibited potent free radical scavenging activity, with inhibition percentages of 56% and 61%, respectively, in the DPPH assay [1]. Notably, the 6-chloro analog CMRN4 (3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one) demonstrated significantly higher antioxidant activity at 85% inhibition [1]. This direct comparison within the same study highlights that while 6-bromocoumarins are effective antioxidants, the halogen substituent (Br vs. Cl) modulates the magnitude of the effect. This differentiation is critical for researchers optimizing lead compounds where a balance between antioxidant activity and other properties (e.g., synthetic tractability, receptor binding) is desired.

DPPH Radical Scavenging
Head-to-head
6-Br derivatives 56–61% vs. 6-Cl analog 85%
Supports antioxidant SAR review.
Halogen-dependent activity ranking; 6-Cl shows higher DPPH response.
Antioxidant Free Radical DPPH Assay

Prioritized Application Scenarios for 6-Bromochromen-2-one


Suzuki-Miyaura Synthesis of 6-Arylcoumarin Libraries

Medicinal chemistry teams aiming to generate diverse 6-arylcoumarin libraries for structure-activity relationship (SAR) studies should prioritize 6-bromochromen-2-one as the starting material. The bromine atom at the 6-position provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro or fluoro analogs [1]. This enables efficient parallel synthesis of compounds, such as the potent progesterone receptor antagonists with IC50 values down to 0.065 μM reported by Sakai et al. [1]. Procurement of high-purity 6-bromochromen-2-one (≥98.0% GC) ensures consistent reaction outcomes [2].

Anticancer Agents for Drug-Resistant Pancreatic and Lung Cancers

Researchers focused on overcoming drug resistance in pancreatic or highly-metastatic lung cancers should consider 6-bromochromen-2-one as a core scaffold for derivatization. Derivatives of this compound have demonstrated potent in vitro activity against drug-resistant Panc-1 pancreatic cancer cells (IC50 = 2.02 μM) [3], and a 6-bromocoumarin-based compound (TBrC) achieved a 61.6% reduction in tumor weight in an in vivo lung cancer model [4]. These quantitative efficacy data justify the selection of this scaffold for preclinical anticancer drug discovery programs.

Selective Estrogen Receptor Pharmacological Probe

For studies dissecting estrogen receptor (ERα and ERβ) signaling pathways without confounding effects on local estradiol biosynthesis, 6-bromochromen-2-one serves as a valuable pharmacological tool. It exhibits measurable affinity for estrogen receptors but critically lacks inhibitory activity against 17β-HSD1 . This binary selectivity profile is distinct from other coumarins and steroidal compounds, making it suitable for experiments where researchers need to isolate ER-mediated effects from those involving 17β-HSD1 modulation .

Halogen-Dependent Antioxidant Activity Comparison

Investigators studying the structure-activity relationship of halogenated coumarins as antioxidants can utilize 6-bromochromen-2-one and its derivatives to benchmark bromine-specific effects. Direct comparative data shows that 6-bromocoumarin derivatives exhibit moderate free radical scavenging activity (56–61% inhibition in DPPH assay), which is distinct from the higher activity of 6-chloro analogs (85% inhibition) [5]. This quantitative differentiation allows for the rational design of compounds where antioxidant activity must be balanced against the synthetic advantages or unique biological selectivity of the 6-bromo scaffold.

Application
Selection Property
Validation Focus
Suzuki-Miyaura synthesis of 6-arylcoumarin libraries
Reactive 6-bromo handle
Cross-coupling efficiency and yield
Cancer cell-model research (drug-resistant)
Brominated scaffold derivatization
Antiproliferative endpoint review
Selective estrogen receptor probe
Binary ER binding without 17β-HSD1 inhibition
Pathway-specific target engagement
Halogen-dependent antioxidant SAR studies
Bromine-substituted coumarin series
DPPH activity ranking vs. chloro analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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